![molecular formula C13H16O3 B2824702 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid CAS No. 929341-05-9](/img/structure/B2824702.png)
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid
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Overview
Description
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is a chemical compound with the molecular formula C13H16O3 and a molecular weight of 220.27 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is1S/C13H16O3/c14-13(15)5-2-8-16-12-7-6-10-3-1-4-11(10)9-12/h6-7,9H,1-5,8H2,(H,14,15)
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid is a powder that is stored at room temperature .Scientific Research Applications
Optical Gating of Synthetic Ion Channels
Research on "4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid" demonstrates its use as a photolabile protecting group for the optical gating of nanofluidic devices based on synthetic ion channels. This application is crucial for light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Natural Products
Another study involved the synthesis of alternaric acid, a fungal germination inhibitor, using a ruthenium-catalyzed addition of terminal alkenes with terminal alkynes. This chemical synthesis approach could potentially be adapted for compounds including 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid to synthesize natural products or their analogs with biological activities (Trost et al., 1998).
Urease Inhibitors
A study on indole-based hybrid scaffolds demonstrated the synthesis of potent urease inhibitors. This suggests that structurally related compounds like 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid could be explored for their potential in designing therapeutic agents or agricultural chemicals (Nazir et al., 2018).
Bio-Based Chemical Production
The biotechnological production of butanol, a precursor in various industrial applications, highlights the potential of using microbial fermentation processes for producing chemicals related to 4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid. Such processes could be adapted for the sustainable production of similar compounds (Lee et al., 2008).
Safety and Hazards
properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yloxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(15)5-2-8-16-12-7-6-10-3-1-4-11(10)9-12/h6-7,9H,1-5,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCWTCZQSLOSNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1H-inden-5-yloxy)butanoic acid |
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